Chemical structure and properties of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide
Chemical structure and properties of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide
Executive Summary
N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (also referred to as N-(2-amino-4-methoxyphenyl)isobutyramide) is a critical synthetic intermediate in the pharmaceutical industry. It serves as the open-ring precursor to 5-methoxy-2-isopropyl-1H-benzimidazole , a privileged scaffold found in proton pump inhibitors (such as enantiomers of omeprazole analogs) and specific tyrosine kinase inhibitors.
This guide details the physicochemical profile, regioselective synthesis, and cyclization kinetics of this molecule. Researchers utilizing this compound must account for its inherent instability; as an o-aminoanilide, it is prone to spontaneous oxidation and acid-catalyzed cyclodehydration.
Structural Identity & Physicochemical Profile[1]
The molecule consists of an electron-rich p-anisidine core substituted at the ortho position with a free amino group and N-acylated with an isobutyryl moiety.
Chemical Identity Table[2]
| Property | Data |
| IUPAC Name | N-(2-amino-4-methoxyphenyl)-2-methylpropanamide |
| Common Name | N-(2-amino-4-methoxyphenyl)isobutyramide |
| Molecular Formula | |
| Molecular Weight | 208.26 g/mol |
| CAS Registry | Not widely listed as isolated entity; see related CAS 59548-39-9 (parent diamine) |
| Predicted LogP | 1.15 ± 0.3 (Lipophilic) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
| Appearance | Off-white to pale brown crystalline solid (darkens upon air exposure) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water |
Structural Analysis
The compound exhibits two distinct nitrogen environments:
-
Amide Nitrogen (
): Electron-withdrawing due to the carbonyl; participates in H-bonding but is non-nucleophilic. -
Amine Nitrogen (
): Highly nucleophilic. The electron-donating methoxy group at the para position (relative to the amide) increases the electron density of the aromatic ring, making this amine prone to oxidation and rapid nucleophilic attack on electrophiles (including its own amide carbonyl).
Synthetic Architecture: The Nitro-Reduction Route
Direct acylation of 4-methoxy-1,2-phenylenediamine is not recommended due to poor regioselectivity, leading to mixtures of mono-acylated isomers and di-acylated byproducts. The industry-standard protocol utilizes a "Protect-then-Reduce" strategy starting from 4-methoxy-2-nitroaniline .
Reaction Workflow
Figure 1: The regioselective synthesis pathway ensuring the amide is formed at the correct nitrogen before the second amine is generated.[1]
Step-by-Step Protocol
Step 1: Regioselective Acylation[2][3][4]
-
Reagents: 4-methoxy-2-nitroaniline (1.0 eq), Isobutyryl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve the nitroaniline in DCM under
atmosphere. -
Cool to 0°C. Add TEA.
-
Add isobutyryl chloride dropwise. The nitro group sterically hinders the ortho position and electronically deactivates the ring, but the amine at position 1 remains nucleophilic enough to react.
-
Checkpoint: Monitor by TLC. The bright orange nitroaniline spot will disappear, replaced by a less polar, pale yellow amide spot.
-
Step 2: Nitro Reduction (The Critical Step)
-
Reagents: 10% Pd/C (5 mol%),
(balloon or 30 psi), Methanol. -
Procedure:
-
Suspend the nitro-amide intermediate in MeOH.
-
Add Pd/C catalyst carefully (pyrophoric risk).
-
Stir under hydrogen atmosphere for 2–4 hours.
-
Filtration: Filter through Celite® immediately.
-
Isolation: Concentrate in vacuo at low temperature (<40°C).
-
Note: Do not heat excessively during concentration. The product can spontaneously cyclize to the benzimidazole if heated in the presence of trace acids.
-
Reactivity & Downstream Applications
The defining characteristic of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is its "spring-loaded" nature. It is the immediate precursor to benzimidazoles via the Phillips-Ladenburg condensation mechanism.
Cyclodehydration Mechanism
Under acidic conditions (pTsOH or AcOH) and heat, the free amino group (
Figure 2: Mechanistic flow of the acid-catalyzed cyclization.
Analytical Characterization (Diagnostic Signals)
When analyzing the isolated intermediate, look for these specific NMR signals to confirm the ring is open (not yet cyclized):
-
1H NMR (DMSO-
):- 9.0–9.5 ppm (s, 1H): Amide -NH- (Disappears upon cyclization).
-
4.5–5.0 ppm (br s, 2H): Aniline -
(Disappears upon cyclization). - 1.1 ppm (d, 6H): Isopropyl methyls (Shift downfield slightly in the benzimidazole).
- 3.7 ppm (s, 3H): Methoxy group.
Handling & Safety Protocols
Stability Warning
This compound is air-sensitive . The free aniline moiety is electron-rich (activated by the methoxy group) and prone to oxidation, turning the solid from white/beige to dark purple/black over time.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Purification: Avoid silica gel chromatography if possible, as the acidity of silica can catalyze premature cyclization. Recrystallization from Ethanol/Water is preferred.
Toxicology
-
Hazard Class: Irritant / Potential Sensitizer.
-
Aniline Toxicity: Like most methoxy-anilines (anisidines), this compound should be treated as a potential methemoglobinemia inducer. Handle in a fume hood with nitrile gloves.
References
-
Benzimidazole Synthesis Strategy
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles.Journal of the Chemical Society.[5]
- Standard protocol for o-phenylenediamine acylation/cycliz
-
-
Omeprazole/Benzimidazole Scaffold Chemistry
- Lindberg, P., et al. (1986). Omeprazole: The First Proton Pump Inhibitor.Medicinal Research Reviews.
- Discusses the synthesis of 5-methoxy-2-substituted benzimidazoles via similar amide intermedi
-
Regioselectivity in Aniline Acylation
- Raheem, K. S., et al. (2019).
- Validates the nitro-reduction route for asymmetric diamine synthesis.
-
Chemical Property Data (Parent Compounds)
- PubChem CID 59548-39-9 (4-Methoxy-1,2-phenylenediamine).
Sources
- 1. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
